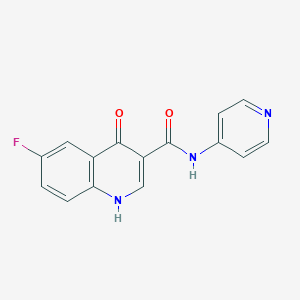

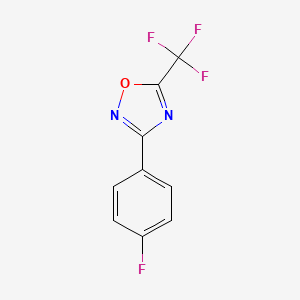

1-acetyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-acetyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H26N4O3 and its molecular weight is 334.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cannabinoid Receptor Antagonists

Research into pyrazole derivatives, including biarylpyrazoles, has been pivotal in identifying potent, specific antagonists for the brain cannabinoid receptor (CB1). These compounds are studied for their ability to antagonize the harmful side effects of cannabinoids and cannabimimetic agents. Structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity include specific substituents on the pyrazole ring, indicating the critical role of the molecular architecture in receptor binding and activity. This research supports the development of pharmacological probes to study the cannabinoid receptor binding sites and potential therapeutic applications for conditions mediated by the CB1 receptor (Lan et al., 1999).

Molecular Interaction Studies

Further studies have examined the molecular interactions of cannabinoid receptor antagonists, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), with the CB1 receptor. Conformational analyses and computational modeling have been employed to elucidate the binding mechanisms of these antagonists. These insights are crucial for the design of novel compounds with improved selectivity and potency for therapeutic purposes. The interaction studies underscore the significance of the pyrazole C3 substituent in conferring either neutral antagonist or inverse agonist activity, depending on receptor interactions (Shim et al., 2002).

Antimicrobial Activity

Research into pyrazole-1-carboxamides derivatives, including their N-acetyl derivatives, has revealed their potential antimicrobial activities. These studies involve synthesizing a series of compounds and evaluating their efficacy against various bacterial and fungal strains. The structural modifications leading to N-acetyl derivatives are part of broader efforts to identify new therapeutic agents with antimicrobial properties, highlighting the diverse biological activities associated with pyrazole derivatives (Sharshira & Hamada, 2011).

Alzheimer's Disease Research

The synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives have shown promise in Alzheimer's disease research. These compounds have been identified as potent and selective inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation, two major therapeutic targets in Alzheimer's disease. The discovery of such compounds contributes to the development of multifunctional therapeutic approaches for treating neurodegenerative diseases (Umar et al., 2019).

Eigenschaften

IUPAC Name |

1-acetyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3/c1-13(22)20-7-5-14(6-8-20)17(23)19-15-10-18-21(11-15)12-16-4-2-3-9-24-16/h10-11,14,16H,2-9,12H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIOPPXERKEUGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NC2=CN(N=C2)CC3CCCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889237.png)

![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2889241.png)

![(4E,10S)-10-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,2'-morpholine]-8,13-dione;hydrochloride](/img/structure/B2889247.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2889251.png)

![1-(2-Chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2889255.png)

![3-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B2889257.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2889259.png)